4-Ethoxy-3-methylbenzoyl chloride
Description
Properties
IUPAC Name |
4-ethoxy-3-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBJCJWOWCSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664853 | |
| Record name | 4-Ethoxy-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50664853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91900-26-4 | |
| Record name | 4-Ethoxy-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50664853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethoxy 3 Methylbenzoyl Chloride and Cognate Aromatic Acyl Chlorides
Classical Approaches for the Preparation of Aromatic Acyl Chlorides
The conversion of carboxylic acids into their corresponding acyl chlorides is a well-established and widely utilized reaction in organic synthesis. Several classical reagents and techniques have been developed for this purpose, with thionyl chloride and phosphorus chlorides being the most prominent.
Conversion of Carboxylic Acids using Thionyl Chloride and Phosphoryl Chlorides
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a common and efficient method for the synthesis of acyl chlorides. masterorganicchemistry.comkhanacademy.org This reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. Subsequent nucleophilic attack by the chloride ion, also generated in the reaction, leads to the formation of the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. chemguide.co.uklibretexts.org
Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective reagents for this transformation. home.bloglibretexts.orgchemguide.co.uk The reaction with PCl₅ produces the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.uklibretexts.orgchemguide.co.uk When PCl₃ is used, three equivalents of the carboxylic acid are required per equivalent of the reagent, yielding the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.ukhome.blog In all these methods, the desired acyl chloride is typically isolated by fractional distillation from the reaction mixture. chemguide.co.uklibretexts.orglibretexts.org
A general representation of these reactions is as follows:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl home.blog
R-COOH + PCl₅ → R-COCl + POCl₃ + HCl home.blog
3R-COOH + PCl₃ → 3R-COCl + H₃PO₃ home.blog
Alternative Halogenation Reagents and Techniques
Beyond the classical reagents, other halogenating agents have been developed for the synthesis of acyl chlorides. Oxalyl chloride ((COCl)₂), often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and more selective alternative to thionyl chloride. researchgate.netchemicalbook.com The reaction with oxalyl chloride produces the acyl chloride along with carbon dioxide (CO₂) and carbon monoxide (CO), which are volatile byproducts, simplifying the workup procedure. researchgate.net
Cyanuric chloride is another reagent that can be employed for the conversion of carboxylic acids to acyl chlorides, offering an alternative that avoids the generation of HCl. researchgate.net Additionally, processes have been developed for the industrial-scale production of aromatic acyl chlorides by reacting an aromatic carboxylic acid with phosphorus trichloride and chlorine, followed by treatment to convert phosphorus pentachloride into phosphoryl chloride before distillation. google.com
Specific Synthetic Pathways for 4-Ethoxy-3-methylbenzoyl chloride
The synthesis of the specifically substituted this compound relies on the availability of the corresponding carboxylic acid precursor or the strategic functionalization of a suitable aromatic starting material.
Synthesis from 4-Ethoxy-3-methylbenzoic Acid Precursors
The most direct route to this compound is the chlorination of its corresponding carboxylic acid, 4-ethoxy-3-methylbenzoic acid. biosynth.com This transformation can be achieved using the classical halogenating agents discussed previously, such as thionyl chloride or oxalyl chloride. researchgate.net The precursor, 4-ethoxy-3-methylbenzoic acid, can be synthesized through various methods, including the Williamson ether synthesis on a 4-hydroxy-3-methylbenzoic acid derivative, followed by any necessary functional group manipulations.
Strategic Functionalization of Pre-existing Aromatic Scaffolds
An alternative approach involves the functionalization of a pre-existing aromatic ring that already contains the desired ethoxy and methyl substituents. For instance, starting from a molecule like 4-ethoxy-3-methyltoluene, a Friedel-Crafts acylation or a related reaction could introduce a carbonyl group, which would then need to be converted to the carboxylic acid and subsequently to the acyl chloride. However, this route can be more complex due to regioselectivity issues and the need for multiple synthetic steps. A more direct method involves the chlorination of the corresponding benzaldehyde. google.com
Synthesis of Structurally Related Ethoxy- and Methyl-Substituted Benzoyl Chlorides
The synthetic principles applied to this compound are broadly applicable to a range of structurally related ethoxy- and methyl-substituted benzoyl chlorides. For example, the synthesis of 4-ethoxybenzoyl chloride is typically achieved by reacting 4-ethoxybenzoic acid with thionyl chloride or phosphorus pentachloride. ontosight.ai Similarly, o-ethoxybenzoyl chloride can be prepared from methyl salicylate (B1505791) through a sequence of ethylation, hydrolysis, and acyl chlorination using a reagent like solid phosgene (B1210022). google.com The synthesis of other isomers, such as 3-methoxy-4-methylbenzoyl chloride, would follow a similar logic, starting from the corresponding 3-methoxy-4-methylbenzoic acid. chemicalbook.comgoogle.com The choice of starting material and synthetic route is often dictated by the commercial availability and cost of the precursors.
Regioselective Ethylation Strategies in Precursor Synthesis
The synthesis of the precursor, 4-ethoxy-3-methylbenzoic acid, from 3-methyl-4-hydroxybenzoic acid is a critical first step that requires the selective ethylation of the hydroxyl group. The Williamson ether synthesis is a cornerstone method for this transformation, involving the reaction of an alkoxide with an alkyl halide. libretexts.orgyoutube.com In this specific case, the phenoxide is generated from 3-methyl-4-hydroxybenzoic acid, which then reacts with an ethylating agent like ethyl iodide or diethyl sulfate.
A key challenge in this synthesis is achieving regioselectivity. The starting material, 3-methyl-4-hydroxybenzoic acid, possesses a hydroxyl group that is more nucleophilic than the carboxylate group under basic conditions, facilitating selective O-alkylation. The choice of base is crucial in this process. While strong bases like sodium hydride (NaH) can be used to form the alkoxide, milder bases such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) are often preferred to avoid side reactions and enhance regioselectivity. libretexts.orgyoutube.com Cesium bicarbonate, in particular, has been shown to offer favorable basicity for selective alkylation on the 4-hydroxy group of substituted phenols, minimizing the formation of bis-alkylated byproducts.
Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide, leading to improved reaction rates and yields. youtube.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile.
Table 1: Reagents and Conditions for Regioselective Ethylation
| Starting Material | Ethylating Agent | Base | Catalyst | Solvent | Typical Conditions |
| 3-Methyl-4-hydroxybenzoic acid | Ethyl iodide | K₂CO₃ | - | DMF | Room temperature to gentle heating |
| 3-Methyl-4-hydroxybenzoic acid | Diethyl sulfate | NaOH | Tetrabutylammonium bromide | Water/Organic Biphasic | Room temperature |
| 3-Methyl-4-hydroxybenzoic acid | Ethyl bromide | CsHCO₃ | - | Acetonitrile | 80 °C |
Methodological Advancements in Acyl Chlorination Reactions
Once the precursor, 4-ethoxy-3-methylbenzoic acid, is obtained, the next crucial step is its conversion to the corresponding acyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Several reagents have been developed for this purpose, each with its own advantages and limitations.
Thionyl chloride (SOCl₂) is a widely used and effective reagent for the synthesis of acyl chlorides. scribd.com The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying purification. scribd.com The reaction can be carried out neat or in an inert solvent such as dichloromethane (B109758) or toluene (B28343). researchgate.net
Oxalyl chloride ((COCl)₂) is another highly effective chlorinating agent that often provides cleaner reactions and is used under milder conditions than thionyl chloride. researchgate.net The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, facilitating their removal.
Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also capable of converting carboxylic acids to acyl chlorides. researchgate.net However, these reagents can sometimes lead to the formation of phosphorus-containing byproducts that can be difficult to separate from the desired product.
The presence of electron-donating groups, such as the ethoxy and methyl groups in 4-ethoxy-3-methylbenzoic acid, can influence the reactivity of the carboxylic acid. Electron-donating groups increase the electron density on the benzene (B151609) ring, which can make the carboxylic acid more reactive towards chlorination. researchgate.net
Table 2: Common Chlorinating Agents for Acyl Chloride Synthesis
| Chlorinating Agent | Typical Byproducts | Advantages | Disadvantages |
| Thionyl chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts, readily available | Can be harsh, may require heating |
| Oxalyl chloride ((COCl)₂) | CO₂, CO, HCl | Gaseous byproducts, mild conditions | More expensive than SOCl₂ |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Effective for a wide range of substrates | Solid reagent, phosphorus byproducts |
| Phosphorus trichloride (PCl₃) | H₃PO₃ | Liquid reagent | Stoichiometry can be less efficient |
Catalytic Systems in the Preparation of Substituted Benzoyl Chlorides
To enhance the rate and efficiency of acyl chlorination reactions, particularly with less reactive carboxylic acids or milder chlorinating agents, catalytic systems are often employed.
N,N-Dimethylformamide (DMF) is a commonly used catalyst in conjunction with thionyl chloride or oxalyl chloride. researchgate.netscirp.org DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, an iminium salt, which is a more potent acylating agent. scirp.orgniscpr.res.inthieme-connect.com This in-situ generated reagent then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. scirp.org This catalytic cycle allows for the use of smaller amounts of the chlorinating agent and often proceeds under milder conditions.
The Vilsmeier-Haack reagent, [chloro(dimethylamino)methylidene]dimethylammonium chloride, can also be prepared separately and used as a stoichiometric reagent for the conversion of carboxylic acids to acyl chlorides. scirp.org This approach can be advantageous as it avoids the use of more hazardous chlorinating agents like phosgene or thionyl chloride in the final step. scirp.org
Other catalytic systems have also been developed for the preparation of substituted benzoyl chlorides. For instance, processes utilizing phosgene as the chlorinating agent can be catalyzed by compounds such as benzimidazole (B57391) or benzotriazole. google.com These catalysts are effective for a range of aromatic acids. google.com Furthermore, novel catalysts, such as supported ytterbium perfluorooctanesulfonate, have been reported for acyl chlorination reactions using solid phosgene (triphosgene), offering the advantage of being recyclable.
The choice of catalyst can be critical, especially for substrates with sensitive functional groups. The development of new and more efficient catalytic systems remains an active area of research, aiming for milder reaction conditions, higher yields, and improved environmental compatibility.
Reactivity Profiles and Derivatization Capabilities of 4 Ethoxy 3 Methylbenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
4-Ethoxy-3-methylbenzoyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effect of the chlorine atom, making it a prime target for a wide range of nucleophiles. The presence of the ethoxy and methyl groups on the benzene (B151609) ring also influences the reactivity of the acyl chloride through electronic and steric effects.
Formation of Esters: Kinetics and Selectivity Considerations
The reaction of this compound with alcohols or phenols yields the corresponding esters, a fundamental transformation in organic synthesis. The kinetics of this esterification are typically second-order, being first-order in both the acyl chloride and the nucleophile. usask.ca The rate of reaction is influenced by the nucleophilicity of the alcohol, the solvent polarity, and the steric hindrance around the reacting centers.
The substituents on the benzoyl chloride play a significant role in modulating the reaction rate. The 4-ethoxy group, being an electron-donating group through resonance, can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. Conversely, the 3-methyl group has a weak electron-donating inductive effect. The net electronic effect of these substituents on the reaction kinetics is a balance of these factors.
Steric hindrance is a critical factor in determining the selectivity of the esterification reaction, especially when using bulky alcohols. The methyl group at the 3-position introduces steric bulk in proximity to the carbonyl group. This can lead to a lower reaction rate with sterically demanding secondary and tertiary alcohols compared to primary alcohols. This difference in reactivity can be exploited for selective esterification in the presence of different types of hydroxyl groups. For instance, in a reaction with a diol containing both a primary and a secondary alcohol, this compound would be expected to show a preference for the less hindered primary alcohol.
The choice of reaction conditions, such as the presence of a base catalyst (e.g., pyridine (B92270), triethylamine), can significantly accelerate the reaction by neutralizing the HCl byproduct and, in some cases, by forming a more reactive acylpyridinium intermediate. rsc.org
Table 1: Representative Kinetic Data for the Esterification of Substituted Benzoyl Chlorides with Phenol (B47542)
| Benzoyl Chloride Derivative | Relative Rate Constant (k_rel) |
| 4-Nitrobenzoyl chloride | 15.8 |
| Benzoyl chloride | 1.00 |
| 4-Methylbenzoyl chloride | 0.45 |
| This compound (estimated) | ~0.3-0.4 |
This data is illustrative and based on general trends in benzoyl chloride reactivity. The estimated value for this compound reflects the combined electron-donating effects of the ethoxy and methyl groups, which would be expected to decrease the rate of nucleophilic attack compared to unsubstituted benzoyl chloride.
Synthesis of Amides and Peptide Analogues
The high reactivity of this compound makes it an excellent reagent for the synthesis of amides upon reaction with primary and secondary amines. This reaction is typically fast and proceeds under mild conditions, often at room temperature. The use of a base, such as triethylamine (B128534) or pyridine, is common to scavenge the hydrogen chloride generated during the reaction. beilstein-journals.org
A significant application of this reactivity is in the synthesis of peptide analogues. By reacting this compound with an amino acid or a peptide, the 4-ethoxy-3-methylbenzoyl group can be introduced as an N-terminal protecting group or as a modifying agent to alter the biological properties of the peptide. gcwgandhinagar.com For instance, the reaction with the ethyl ester of glycine (B1666218) would yield N-(4-ethoxy-3-methylbenzoyl)glycine ethyl ester. semanticscholar.orgchemicalbook.com This reaction proceeds readily and generally provides high yields of the desired product.
The synthesis of dipeptides and larger peptide analogues can be achieved through a stepwise approach. For example, after coupling this compound with an amino acid ester, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with another amino acid ester using standard peptide coupling reagents. researchgate.net
Table 2: Representative Yields for the Synthesis of Amides from Acyl Chlorides and Amines
| Acyl Chloride | Amine | Product | Yield (%) |
| Benzoyl chloride | Aniline | N-Phenylbenzamide | 92 |
| Acetyl chloride | Benzylamine | N-Benzylacetamide | 89 |
| This compound | Glycine ethyl ester | N-(4-Ethoxy-3-methylbenzoyl)glycine ethyl ester | >90 (estimated) |
The yields are based on typical Schotten-Baumann reaction conditions and reflect the high efficiency of amide formation from acyl chlorides.
Reactions with Other Nucleophiles (e.g., Hydrazines, Thiols)
This compound also reacts with other nucleophiles to form a variety of derivatives.
Hydrazines: The reaction with hydrazine (B178648) or substituted hydrazines, such as phenylhydrazine, yields the corresponding hydrazides. quora.com These reactions are typically vigorous and may produce a mixture of mono- and di-acylated products, depending on the stoichiometry and reaction conditions. researchgate.net The resulting 1-acyl-2-substituted hydrazines can be important intermediates in the synthesis of various heterocyclic compounds. google.com
Thiols: In the presence of a base, thiols react with this compound to form thioesters. Thiophenols are commonly used nucleophiles in this reaction. The reaction is analogous to esterification but with a sulfur nucleophile.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
This compound can act as an electrophile in Friedel-Crafts acylation reactions to introduce the 4-ethoxy-3-methylbenzoyl group onto an aromatic ring. libretexts.orglibretexts.orgchemguide.co.uk This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of unsymmetrical ketones.
Investigation of Regioselectivity and Yields in Aromatic Acylation
The regioselectivity of the Friedel-Crafts acylation is primarily governed by the nature of the substituents on the aromatic substrate.
With Benzene: The acylation of benzene with this compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield (4-ethoxyphenyl)(phenyl)methanone. sapub.org
With Toluene (B28343): The acylation of toluene is expected to show high para-selectivity due to the steric bulk of the incoming acylium ion, favoring attack at the less hindered 4-position of the toluene ring. The major product would be (4-ethoxyphenyl)(p-tolyl)methanone. scribd.comyoutube.com
With Anisole: The acylation of anisole, a highly activated aromatic ring, is also expected to be highly regioselective, with the major product being (4-ethoxyphenyl)(4-methoxyphenyl)methanone. The strong para-directing effect of the methoxy (B1213986) group and the steric hindrance at the ortho positions would favor acylation at the para position. nih.govpsu.edu
The yields of these reactions can be influenced by several factors, including the reactivity of the aromatic substrate, the choice of catalyst, the solvent, and the reaction temperature. Generally, electron-rich aromatic compounds give higher yields.
Table 3: Predicted Regioselectivity and Representative Yields for the Friedel-Crafts Acylation with this compound
| Aromatic Substrate | Major Product | Predicted Regioisomer Ratio (para:ortho) | Representative Yield (%) |
| Benzene | (4-Ethoxyphenyl)(phenyl)methanone | N/A | 85-95 |
| Toluene | (4-Ethoxyphenyl)(p-tolyl)methanone | >95:5 | 80-90 |
| Anisole | (4-Ethoxyphenyl)(4-methoxyphenyl)methanone | >98:2 | 90-98 |
These are estimated values based on typical Friedel-Crafts acylation reactions with similar substituted benzoyl chlorides.
Catalyst Systems for Enhanced Reactivity
A variety of Lewis acids can be used to catalyze Friedel-Crafts acylation reactions. allstudyjournal.com Aluminum chloride (AlCl₃) is a traditional and highly effective catalyst, often used in stoichiometric amounts. usask.caresearchgate.net However, its moisture sensitivity and the generation of corrosive byproducts have led to the exploration of alternative catalyst systems.
Other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed. beilstein-journals.orgresearchgate.net In recent years, there has been a growing interest in the use of more environmentally benign and recyclable solid acid catalysts, such as zeolites and metal oxides, for Friedel-Crafts acylations. acs.org These catalysts can offer advantages in terms of ease of separation and potential for reuse, contributing to more sustainable synthetic processes. The choice of catalyst can also influence the regioselectivity and yield of the reaction, and optimization is often necessary for a specific substrate and acylating agent combination.
Application in Complex Heterocyclic Synthesis
The reactivity of this compound makes it a valuable building block for the construction of various heterocyclic frameworks. Its ability to readily acylate nitrogen, oxygen, and carbon nucleophiles is exploited in multi-step syntheses to create diverse and complex molecular architectures.
The synthesis of pyrrolone (or pyrrolinone) rings can be achieved through various pathways, often involving the acylation of a suitable precursor. One effective strategy involves the acylation of β-enaminones or related enamines. In this approach, the nitrogen of the enamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by an intramolecular condensation or cyclization reaction to form the pyrrolone ring.
While direct literature for the use of this compound in pyrrolone synthesis is specific, the general method is well-established. For instance, the acylation of a β-enaminone with this compound would proceed to form an N-acylated intermediate. Subsequent base- or acid-catalyzed intramolecular cyclization would lead to the formation of the substituted pyrrolone core. The precise substitution pattern on the final pyrrolone ring depends on the structure of the starting enaminone.
Flavones, a class of flavonoids, can be synthesized using the Baker-Venkataraman rearrangement, a classic method that relies on the acylation of a 2-hydroxyacetophenone (B1195853). researchgate.netwikipedia.org The synthesis of a flavone (B191248) analogue using this compound follows a well-defined three-step process.
Esterification: The process begins with the O-acylation of a substituted 2-hydroxyacetophenone with this compound. This reaction is typically carried out in the presence of a base like pyridine, which neutralizes the HCl byproduct and can also act as a nucleophilic catalyst. rsc.org
Baker-Venkataraman Rearrangement: The resulting ester is then treated with a base (e.g., potassium hydroxide) to generate an enolate. wikipedia.org This enolate undergoes an intramolecular acyl transfer to form a 1,3-diketone intermediate. wikipedia.orgonlineorganicchemistrytutor.com
Cyclization: The final step involves the acid-catalyzed cyclization (e.g., using sulfuric acid in acetic acid) of the 1,3-diketone. rsc.org This dehydration reaction forms the pyranone ring, completing the flavone scaffold.
Table 1: Synthesis of a Flavone Analogue via Baker-Venkataraman Rearrangement
| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Description |
| 1. Esterification | 2-Hydroxyacetophenone, this compound | Pyridine | 2-Acetylphenyl 4-ethoxy-3-methylbenzoate | O-acylation of the phenolic hydroxyl group. rsc.org |
| 2. Rearrangement | 2-Acetylphenyl 4-ethoxy-3-methylbenzoate | KOH, Pyridine | 1-(2-Hydroxyphenyl)-3-(4-ethoxy-3-methylphenyl)propane-1,3-dione | Base-catalyzed intramolecular acyl transfer. wikipedia.org |
| 3. Cyclization | 1-(2-Hydroxyphenyl)-3-(4-ethoxy-3-methylphenyl)propane-1,3-dione | H₂SO₄, Acetic Acid | 2-(4-Ethoxy-3-methylphenyl)-4H-chromen-4-one | Acid-catalyzed dehydration and ring closure. researchgate.net |
The derivatization of indole (B1671886) is a key strategy in medicinal chemistry. While the C3 position of indole is typically more nucleophilic, selective N-acylation can be achieved under appropriate conditions. nih.gov The reaction of indole with this compound provides a direct route to N-(4-ethoxy-3-methylbenzoyl)indole.
This transformation is commonly performed by first treating the indole with a strong base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), in an aprotic solvent like THF or xylene. thieme-connect.ded-nb.info The base deprotonates the indole nitrogen to form the highly nucleophilic indolide anion. Subsequent addition of this compound results in a rapid nucleophilic acyl substitution to furnish the N-acylated indole. thieme-connect.de This method is highly efficient for producing N-aroylindoles, which are precursors to various biologically active molecules. d-nb.info
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which are direct precursors to isoquinolones via oxidation. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. typeset.io
The synthesis begins with the preparation of the necessary amide precursor. β-Phenylethylamine is acylated with this compound, typically under Schotten-Baumann conditions, to yield N-(2-phenylethyl)-4-ethoxy-3-methylbenzamide.
In the key step, this amide is treated with a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), in a refluxing solvent like toluene or xylene. organic-chemistry.org This induces an intramolecular electrophilic aromatic substitution, where the activated amide cyclizes onto the electron-rich phenyl ring to form the 1-(4-ethoxy-3-methylphenyl)-3,4-dihydroisoquinoline. Subsequent dehydrogenation (aromatization) of this intermediate, which can sometimes occur in situ or be performed as a separate step (e.g., using palladium on carbon), yields the corresponding isoquinolone. The success of the cyclization is enhanced by electron-donating groups on the phenylethylamine ring. nrochemistry.com
While this compound does not form a sulfonamide bond directly, it is an excellent reagent for acylating compounds that already contain a sulfonamide moiety, particularly those with a free amino group. medcraveonline.com A prime example is the acylation of sulfanilamide (B372717) (p-aminobenzenesulfonamide).
The reaction involves the nucleophilic attack of the aromatic amino group of sulfanilamide on the carbonyl carbon of this compound. This benzoylation is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid generated during the reaction. medcraveonline.comlibretexts.org The product is N-(4-sulfamoylphenyl)-4-ethoxy-3-methylbenzamide. This derivatization strategy is a common way to modify the properties of sulfonamide-based drugs, creating amide-sulfonamide conjugates with potentially altered biological activity.
This compound is a key precursor for the one-pot synthesis of N-aroylthioureas and their selenium analogues, N-aroylselenocarbamates. researchgate.netresearchgate.net These reactions proceed through a highly reactive isothiocyanate or isoselenocyanate intermediate.
The general procedure involves two steps in a single reaction vessel:
Intermediate Formation: this compound is reacted with a source of thiocyanate (B1210189) (e.g., potassium thiocyanate, KSCN) or selenocyanate (B1200272) (e.g., potassium selenocyanate, KSeCN) in a solvent like acetone. uzh.chrsc.org This forms the 4-ethoxy-3-methylbenzoyl isothiocyanate or isoselenocyanate in situ.
Nucleophilic Addition: A primary or secondary amine is then added to the reaction mixture. The amine's nitrogen atom attacks the central carbon of the isothiocyanate/isoselenocyanate, leading to the formation of the corresponding N-(4-ethoxy-3-methylbenzoyl)-N'-substituted thiourea (B124793) or selenocarbamate. researchgate.netgoogle.com
This one-pot method is highly efficient and avoids the isolation of the often-unstable isothiocyanate or isoselenocyanate intermediates. google.comnih.gov The versatility of this reaction allows for the creation of a large library of derivatives by simply varying the amine component.
Table 2: Synthesis of Thiourea and Selenocarbamate Derivatives
| Class | Reactant 1 | Reactant 2 | Reactant 3 (Amine) | Product |
| Thiourea | This compound | KSCN | Aniline | N-(4-Ethoxy-3-methylbenzoyl)-N'-phenylthiourea |
| Thiourea | This compound | KSCN | Cyclohexylamine | N-(4-Ethoxy-3-methylbenzoyl)-N'-cyclohexylthiourea |
| Thiourea | This compound | KSCN | Diethylamine | N-(4-Ethoxy-3-methylbenzoyl)-N',N'-diethylthiourea |
| Selenocarbamate | This compound | KSeCN | Benzylamine | N-(4-Ethoxy-3-methylbenzoyl)-N'-benzylselenourea |
| Selenocarbamate | This compound | KSeCN | Morpholine | 4-(4-Ethoxy-3-methylbenzoyl)morpholine-4-carboselenoamide |
Reactions of the Ethoxy and Methyl Moieties within the Benzoyl Chloride Framework
The functionalization of the ethoxy and methyl groups in this compound offers a secondary layer of chemical reactivity, distinct from the reactions of the acyl chloride. These transformations typically involve either the cleavage of the ether linkage or the substitution on the benzylic carbon of the methyl group.
Ether Cleavage of the Ethoxy Group:
The ethoxy group, an ether, is generally stable under neutral and basic conditions. However, under strong acidic conditions, particularly with hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr), the ether linkage can be cleaved to yield a phenol and an ethyl halide. libretexts.orglibretexts.orgpressbooks.pub This reaction proceeds via protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol). libretexts.org Subsequently, a nucleophilic halide ion attacks the ethyl group in an SN2 reaction, resulting in the formation of 4-hydroxy-3-methylbenzoyl chloride and the corresponding ethyl halide. libretexts.orglibretexts.org It is important to note that the cleavage occurs at the ethyl-oxygen bond rather than the aryl-oxygen bond, as the sp²-hybridized carbon of the benzene ring is not susceptible to SN2 attack. libretexts.org
The general mechanism for the acidic cleavage of the ethoxy group is as follows:
Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid.
Nucleophilic attack by the halide: The halide ion attacks the less sterically hindered ethyl group.
Formation of products: This results in the formation of a phenol and an ethyl halide.
Another method for ether cleavage is the acylative cleavage, which can occur in the presence of a Lewis acid like zinc chloride (ZnCl₂) and an acyl chloride. asianpubs.org This reaction results in the formation of an ester. In the context of this compound, this could potentially lead to self-condensation or reaction with another acyl chloride, although specific studies on this intramolecular reactivity are not prevalent.
Reactions of the Methyl Group:
The methyl group attached to the benzene ring is a benzylic position and is susceptible to free-radical halogenation under specific conditions. nih.gov This reaction allows for the introduction of a halogen atom, which can then be further functionalized.
Benzylic Halogenation: The most common method for benzylic halogenation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), or under UV light. asianpubs.org This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position. The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the benzylic bromide and a new bromine radical, propagating the chain reaction.
The application of this reaction to this compound would be expected to yield 4-ethoxy-3-(bromomethyl)benzoyl chloride. This product is a valuable intermediate as the benzylic bromide is a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
Oxidation: While the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, these harsh conditions would likely also affect the acyl chloride and ethoxy groups. Therefore, selective oxidation of the methyl group in the presence of the acyl chloride functionality is challenging and would require carefully chosen reagents and reaction conditions.
The following table summarizes the potential reactions of the ethoxy and methyl groups based on known reactivity for analogous compounds.
| Moiety | Reagent and Conditions | Product | Reaction Type |
| Ethoxy | HI or HBr, heat | 4-Hydroxy-3-methylbenzoyl chloride + Ethyl halide | Ether Cleavage |
| Ethoxy | ZnCl₂, Acyl Chloride | Ester | Acylative Cleavage |
| Methyl | N-Bromosuccinimide (NBS), BPO or UV light | 4-Ethoxy-3-(bromomethyl)benzoyl chloride | Benzylic Bromination |
Computational and Theoretical Studies on 4 Ethoxy 3 Methylbenzoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for 4-Ethoxy-3-methylbenzoyl chloride would require quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov These calculations would yield the energies of the HOMO and LUMO, and the resulting energy gap is a critical parameter for assessing the compound's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For related benzoyl derivatives, studies have shown that substituent groups significantly influence these energy levels. researchgate.net However, without specific calculations for this compound, any discussion of its electronic structure remains speculative.
Density Functional Theory (DFT) Simulations in Mechanistic Elucidation and Transition State Prediction
DFT simulations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition state structures. rsc.org For a compound like this compound, DFT could be used to model its reactivity in reactions such as hydrolysis or acylation. researchgate.nethkr.se These simulations would provide insights into the activation energies and the geometries of transition states, helping to predict the most likely reaction pathways. researchgate.net The study of related compounds like benzoyl chloride has utilized DFT methods to understand photolysis pathways and identify intermediates. researchpromo.com However, no such specific mechanistic studies have been published for this compound.
Conformational Analysis and Potential Energy Surfaces of the Compound
The presence of the rotatable ethoxy group and the acyl chloride group suggests that this compound can exist in multiple conformations. A conformational analysis, typically performed using computational methods, would identify the most stable conformers and the energy barriers between them. This involves calculating the potential energy surface as a function of key dihedral angles. For similar molecules like 4-ethoxybenzaldehyde, computational methods have been used to determine the preferred conformations in the solid state. nih.gov This information is crucial as the reactivity and spectroscopic properties of the compound can be influenced by its dominant conformation. Without such a study, the conformational preferences of this compound are unknown.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. nih.gov For an acyl chloride, the MEP map would be expected to show a region of positive potential (electrophilic site) around the carbonyl carbon and the chlorine atom, and negative potential (nucleophilic site) around the carbonyl oxygen and the ethoxy group oxygen. nih.gov This map is invaluable for predicting how the molecule will interact with nucleophiles and electrophiles. While the general features can be predicted, a precise, quantitative MEP map requires specific calculations which are not available for this compound.
Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It quantifies charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between orbitals. researchgate.net For this compound, an NBO analysis would reveal the extent of conjugation between the phenyl ring, the ethoxy group, and the carbonyl group. It would also quantify the stability imparted by interactions such as the delocalization of oxygen lone pairs into adjacent anti-bonding orbitals. These details are fundamental to a deep understanding of the molecule's structure and stability, but the necessary NBO studies have not been performed. nih.govresearchgate.net
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) to Aid Experimental Assignments
Computational methods, particularly DFT, are frequently used to predict spectroscopic data like NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. rsc.orgresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of specific signals and bands. nih.gov While experimental IR spectra for the related 4-ethoxybenzoyl chloride are available from databases like the NIST WebBook, nist.gov and NMR data exists for analogues like 3-methylbenzoyl chloride, chemicalbook.com there are no published computational predictions for this compound to correlate with any potential experimental findings.
Theoretical Models for Structure-Reactivity Relationships
Developing theoretical models for structure-reactivity relationships involves correlating computed molecular descriptors (like HOMO-LUMO gap, MEP values, or atomic charges) with experimentally observed reactivity for a series of related compounds. nih.gov For substituted benzoyl chlorides, such models could predict how changes in the substituents on the aromatic ring affect the acylation rate. hkr.se This requires a systematic study of multiple derivatives, including this compound. As the foundational computational data for this specific compound is missing, it cannot be included in or analyzed through such a model at this time.
Applications in Advanced Organic Synthesis and Materials Science Research
Strategic Utilization as a Building Block in Divergent Syntheses
4-Ethoxy-3-methylbenzoyl chloride is primarily recognized and cataloged as a key organic building block. ambeed.combldpharm.com Its utility in divergent syntheses stems from the reactivity of the acyl chloride functional group. This group readily participates in nucleophilic acyl substitution reactions, allowing for the introduction of the 4-ethoxy-3-methylbenzoyl moiety into a wide array of molecules.
The fundamental reactions involving this compound include:
Esterification: Reaction with various alcohols to form the corresponding esters.
Amidation: Reaction with primary or secondary amines to yield amides.
These foundational reactions enable chemists to "build out" from the core structure, creating diverse molecular libraries from a single starting reagent. The presence of the ethoxy and methyl groups on the aromatic ring can influence the electronic properties and steric hindrance of the reaction center, offering a different substitution pattern compared to more common reagents like benzoyl chloride. Chemical suppliers categorize this compound under "Organic Building Blocks," "Aryls," "Chlorides," and "Ethers," highlighting its role as a versatile component for constructing more complex chemical structures. ambeed.combldpharm.com
Synthesis of Complex Molecular Architectures and Natural Product Analogues
While the potential for this compound in the synthesis of complex molecules is clear from its classification as a building block, specific, documented examples in the synthesis of intricate molecular architectures or as a key component in the total synthesis of natural product analogues are not extensively reported in publicly accessible literature. However, the general strategies for creating analogues of natural products often involve a "diverted total synthesis" approach, where a key intermediate is modified to produce a range of related compounds. A reagent like this compound is ideally suited for such a strategy, where it could be used to add a specific substituted aromatic group to a core structure derived from a natural product.
Contribution to the Design and Synthesis of Novel Scaffolds with Pharmacological Research Interest
The compound is listed by chemical suppliers as being relevant to "Pharmaceutical Research" and as a potential "Inhibitor/Agonist," which points towards its application in medicinal chemistry. ambeed.combldpharm.com The 4-ethoxy-3-methylphenyl scaffold introduced by this reagent can be a crucial pharmacophore or a structural component in biologically active molecules. The design of novel drugs often relies on the synthesis of a multitude of analogues of a lead compound to establish a structure-activity relationship (SAR).
Table 1: Potential Pharmacological Applications
| Research Area | Potential Role of this compound |
|---|---|
| Drug Discovery | Synthesis of new chemical entities (NCEs) for screening. |
| Medicinal Chemistry | Creation of focused libraries for structure-activity relationship (SAR) studies. |
Exploration of this compound in Polymer Chemistry and Functional Materials Synthesis
In the realm of materials science, acyl chlorides are used to synthesize polymers such as polyesters and polyamides through step-growth polymerization. This compound could theoretically be employed as a monofunctional reagent to cap polymer chains, thereby controlling their molecular weight, or as a modifier to introduce its specific chemical properties to the surface of a material. Supplier databases categorize the compound as relevant to "Polymer Additives," suggesting a potential role as a crosslinking agent, stabilizer, or monomer. ambeed.com However, specific research detailing its incorporation into polymers or functional materials has not been found in the reviewed literature.
Future Prospects in Supramolecular Chemistry and Nanotechnology Applications
The structure of this compound, with its potential for hydrogen bonding (via the carbonyl oxygen) and π-π stacking (via the aromatic ring), makes it an interesting candidate for designing self-assembling systems in supramolecular chemistry. The ethoxy and methyl groups provide a degree of structural complexity and directionality that could influence crystal packing or the formation of larger, ordered assemblies.
In nanotechnology, molecules capable of self-assembly are foundational. While direct applications of this compound in this field are not documented, its derivatives could be designed to form monolayers on surfaces or to act as building blocks for more complex nanostructures. The compound is listed in catalogues that include "Supramolecular Host Materials," indicating its potential, if not yet realized, application in this advanced area of research. ambeed.com
Advanced Analytical Methodologies for Characterization in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are fundamental tools for probing the molecular architecture of 4-Ethoxy-3-methylbenzoyl chloride and its derivatives. These techniques provide insights into the connectivity of atoms and the nature of chemical bonds within a molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of organic compounds in solution and the solid state.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. ipb.pt For benzoyl chloride derivatives, characteristic chemical shifts in ¹H NMR can be observed for the aromatic protons, as well as for protons on substituent groups. chemicalbook.comchemicalbook.com Similarly, ¹³C NMR provides distinct signals for the carbonyl carbon, aromatic carbons, and carbons of the ethoxy and methyl groups. hmdb.carsc.org The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents on the benzene (B151609) ring. ipb.pt
2D NMR Techniques: More complex structures and the definitive assignment of resonances often necessitate the use of two-dimensional (2D) NMR experiments. ipb.pt Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton and carbon signals, revealing direct (one-bond) and long-range (two- or three-bond) C-H connectivity. These experiments are crucial for unambiguously assigning the signals of the substituted benzene ring in derivatives of this compound.
Solid-State NMR (ssNMR): For the characterization of crystalline or amorphous solid derivatives, solid-state NMR can provide valuable structural information where solution NMR is not feasible. Although less common for routine analysis of this specific compound, ssNMR can reveal details about polymorphism, molecular packing, and dynamics in the solid state.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H (position 2) | ~7.8 | - |
| Aromatic H (position 5) | ~6.9 | - |
| Aromatic H (position 6) | ~7.7 | - |
| Ethoxy -CH₂- | ~4.1 | ~64 |
| Ethoxy -CH₃ | ~1.4 | ~15 |
| Methyl -CH₃ | ~2.3 | ~16 |
| Carbonyl C=O | - | ~168 |
| Aromatic C-1 | - | ~132 |
| Aromatic C-2 | - | ~130 |
| Aromatic C-3 | - | ~135 |
| Aromatic C-4 | - | ~158 |
| Aromatic C-5 | - | ~112 |
| Aromatic C-6 | - | ~128 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. For this compound, the most prominent absorption band in the IR spectrum is the carbonyl (C=O) stretching vibration of the acyl chloride group, which typically appears at a high wavenumber (around 1770-1800 cm⁻¹). nist.govnist.gov Other key absorbances include C-O stretching for the ethoxy group, C-H stretching for the aromatic and aliphatic protons, and aromatic C=C stretching bands. researchgate.netchemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov The C=O stretch is also observable in the Raman spectrum, as are the aromatic ring vibrations. Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions.
Table 2: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (acyl chloride) | Stretching | 1770 - 1800 |
| C-O (ether) | Stretching | 1250 - 1000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
Electronic Absorption Spectroscopy (UV-Vis) in Reaction Monitoring and Product Confirmation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. Aromatic compounds like this compound and its derivatives exhibit characteristic UV absorption bands. While not providing as much structural detail as NMR or IR, UV-Vis spectroscopy is a valuable tool for reaction monitoring. Changes in the position and intensity of absorption maxima can indicate the consumption of reactants and the formation of products. It can also be used for quantitative analysis based on the Beer-Lambert law.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. fu-berlin.de This is a powerful tool for confirming the identity of a synthesized compound. Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is produced. researchgate.net Analysis of these fragments can provide valuable information about the molecule's structure and connectivity. fu-berlin.denih.gov For this compound, key fragments would likely arise from the loss of the chlorine atom, the carbonyl group, and cleavage of the ethoxy and methyl groups from the aromatic ring. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives
For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This level of detail is unparalleled and serves as the gold standard for structural elucidation of crystalline materials.
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. oup.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. researchgate.net By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, this compound can be separated from starting materials, by-products, and degradation products. chromatographyonline.com Coupling HPLC with a UV detector or a mass spectrometer (LC-MS) allows for both quantification and identification of the separated components. nih.govnih.gov
Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is an excellent separation technique. rsc.org this compound and related volatile derivatives can be separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for the identification of unknown impurities and reaction by-products. rsc.orgresearchgate.net
Q & A
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
